molecular formula C14H19FO3 B13321126 ((1S,2R,3R,4S)-3-(4-Fluorophenyl)-4-hydroxycyclohexane-1,2-diyl)dimethanol

((1S,2R,3R,4S)-3-(4-Fluorophenyl)-4-hydroxycyclohexane-1,2-diyl)dimethanol

Cat. No.: B13321126
M. Wt: 254.30 g/mol
InChI Key: JHJGCBHLZJEADP-ZZVYKPCYSA-N
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Description

((1S,2R,3R,4S)-3-(4-Fluorophenyl)-4-hydroxycyclohexane-1,2-diyl)dimethanol: is a complex organic compound characterized by its unique stereochemistry and functional groups. This compound features a cyclohexane ring substituted with a fluorophenyl group, hydroxyl group, and two methanol groups. Its stereochemistry is defined by the specific spatial arrangement of its atoms, which is crucial for its chemical behavior and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((1S,2R,3R,4S)-3-(4-Fluorophenyl)-4-hydroxycyclohexane-1,2-diyl)dimethanol typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes:

    Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction, where a diene reacts with a dienophile under heat to form the six-membered ring.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Friedel-Crafts alkylation reaction, using a fluorobenzene derivative and an appropriate catalyst such as aluminum chloride.

    Addition of Methanol Groups: The methanol groups can be added through a Grignard reaction, where a Grignard reagent reacts with a carbonyl compound to form the alcohol.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

((1S,2R,3R,4S)-3-(4-Fluorophenyl)-4-hydroxycyclohexane-1,2-diyl)dimethanol: undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form alkanes or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)

    Substitution: Ammonia (NH₃), Thiols (RSH)

Major Products

    Oxidation: Ketones, Aldehydes

    Reduction: Alkanes, Alcohols

    Substitution: Amines, Thiols

Scientific Research Applications

((1S,2R,3R,4S)-3-(4-Fluorophenyl)-4-hydroxycyclohexane-1,2-diyl)dimethanol: has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and studies involving protein-ligand interactions.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which ((1S,2R,3R,4S)-3-(4-Fluorophenyl)-4-hydroxycyclohexane-1,2-diyl)dimethanol exerts its effects involves its interaction with specific molecular targets. The hydroxyl and methanol groups enable hydrogen bonding and electrostatic interactions with proteins and enzymes, influencing their activity and function. The fluorophenyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.

Comparison with Similar Compounds

((1S,2R,3R,4S)-3-(4-Fluorophenyl)-4-hydroxycyclohexane-1,2-diyl)dimethanol: can be compared with other similar compounds, such as:

    ((1S,2R,3R,4S)-3-(4-Chlorophenyl)-4-hydroxycyclohexane-1,2-diyl)dimethanol: Similar structure but with a chlorine atom instead of fluorine, affecting its reactivity and interactions.

    ((1S,2R,3R,4S)-3-(4-Methylphenyl)-4-hydroxycyclohexane-1,2-diyl)dimethanol: Contains a methyl group, altering its steric and electronic properties.

    ((1S,2R,3R,4S)-3-(4-Nitrophenyl)-4-hydroxycyclohexane-1,2-diyl)dimethanol:

The uniqueness of This compound lies in its specific stereochemistry and the presence of the fluorophenyl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H19FO3

Molecular Weight

254.30 g/mol

IUPAC Name

(1S,2R,3R,4S)-2-(4-fluorophenyl)-3,4-bis(hydroxymethyl)cyclohexan-1-ol

InChI

InChI=1S/C14H19FO3/c15-11-4-1-9(2-5-11)14-12(8-17)10(7-16)3-6-13(14)18/h1-2,4-5,10,12-14,16-18H,3,6-8H2/t10-,12-,13+,14+/m1/s1

InChI Key

JHJGCBHLZJEADP-ZZVYKPCYSA-N

Isomeric SMILES

C1C[C@@H]([C@H]([C@@H]([C@H]1CO)CO)C2=CC=C(C=C2)F)O

Canonical SMILES

C1CC(C(C(C1CO)CO)C2=CC=C(C=C2)F)O

Origin of Product

United States

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